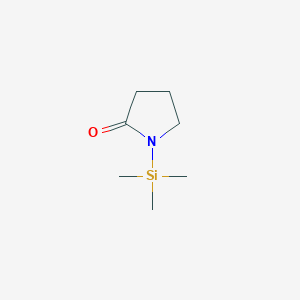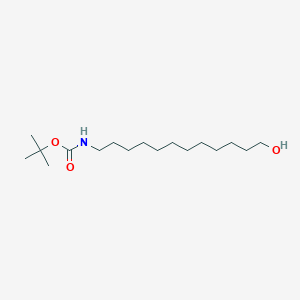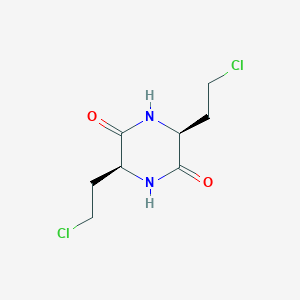
(3S,6S)-3,6-bis(2-chloroethyl)piperazine-2,5-dione
描述
加维斯汀是一种高效且选择性的非竞争性拮抗剂,作用于N-甲基-D-天冬氨酸受体通道复合物的士的宁不敏感甘氨酸结合位点。它是由葛兰素史克公司开发的,用于治疗急性脑内出血和缺血性卒中。 尽管它在临床前试验中显示出令人鼓舞的结果,但在大型临床试验中未能显示出疗效 .
准备方法
加维斯汀通过用不饱和侧链取代吲哚-2-羧酸酯的C-3位来合成。 合成路线涉及吲哚-2-羧酸酯与适当的苯胺衍生物在特定反应条件下的反应 。加维斯汀的工业生产方法没有广泛记录,但它们可能遵循类似的合成路线,并针对大规模生产进行了优化。
化学反应分析
加维斯汀经历了几种类型的化学反应,包括羟基化。 主要反应之一涉及细胞色素P450 2C9对加维斯汀的羟基化,形成对羟基加维斯汀 。这些反应中常用的试剂和条件包括细胞色素P450酶和合适的辅因子。 此反应形成的主要产物是对羟基加维斯汀 .
科学研究应用
加维斯汀已被广泛研究,用于其在缺血性卒中背景下的神经保护特性。 它作为N-甲基-D-天冬氨酸受体甘氨酸位点的选择性拮抗剂,参与卒中期间的兴奋性毒性 。 尽管它在临床试验中失败,但它仍然是临床前研究中具有潜在神经保护作用的化合物 。 此外,加维斯汀已被研究其对记忆、学习和心血管系统的影响,在临床前研究中未显示出明显副作用 .
作用机制
加维斯汀通过选择性地结合N-甲基-D-天冬氨酸受体复合物上的甘氨酸位点来发挥作用。 这种结合抑制受体的活性,防止过度刺激,从而在缺血或缺氧条件下导致细胞内钙离子水平升高和神经细胞损伤 。 涉及的分子靶标包括N-甲基-D-天冬氨酸受体及其相关的途径 .
相似化合物的比较
加维斯汀在其对N-甲基-D-天冬氨酸受体甘氨酸位点的高选择性和亲和力方面是独一无二的。类似的化合物包括其他N-甲基-D-天冬氨酸受体拮抗剂,如氯胺酮、美金刚和硫酸镁。 加维斯汀对甘氨酸位点的选择性使其与这些化合物区别开来,这些化合物通常靶向谷氨酸位点 .
属性
IUPAC Name |
(3S,6S)-3,6-bis(2-chloroethyl)piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Cl2N2O2/c9-3-1-5-7(13)12-6(2-4-10)8(14)11-5/h5-6H,1-4H2,(H,11,14)(H,12,13)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWJWDYDLDQLDK-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C1C(=O)NC(C(=O)N1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCl)[C@H]1C(=O)N[C@H](C(=O)N1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355958 | |
| Record name | AC1LGBGW | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1333325-25-9 | |
| Record name | AC1LGBGW | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


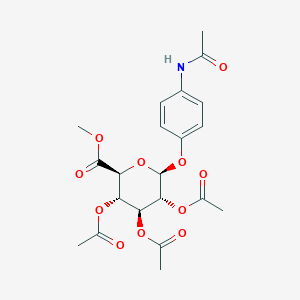
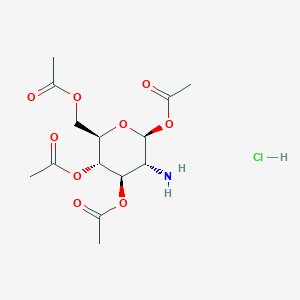




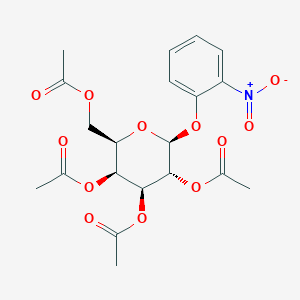

![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B15340.png)


